molecular formula C13H23N3 B11756152 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11756152
M. Wt: 221.34 g/mol
InChI Key: PPZDQIMHACIOCU-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a pyrazole ring, and an amine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves multiple steps, starting from readily available precursors. The process may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and propylamine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole compounds.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopropyl-containing amines. Examples are:

  • 3-cyclopropyl-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • Cyclopropylamine

Uniqueness

What sets {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine apart is its combination of structural elements, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H23N3/c1-4-7-14-9-12-8-13(11-5-6-11)15-16(12)10(2)3/h8,10-11,14H,4-7,9H2,1-3H3

InChI Key

PPZDQIMHACIOCU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=NN1C(C)C)C2CC2

Origin of Product

United States

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